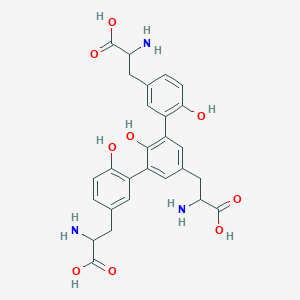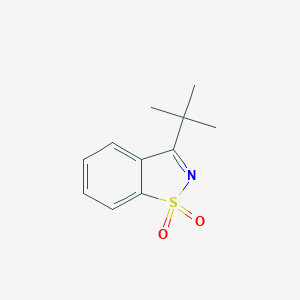![molecular formula C8H6N2O2S2 B230451 Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in DNA replication and cell division. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been demonstrated to induce DNA damage, inhibit cell proliferation, and induce apoptosis. Additionally, allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results as an anticancer and antibacterial agent. However, one of the limitations of using allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate in lab experiments is its limited solubility in aqueous solutions, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for research on allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture. Finally, the development of more soluble derivatives of allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate may increase its applicability in lab experiments.
In conclusion, allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for cancer, bacterial and fungal infections, and other diseases.
Synthesis Methods
The synthesis of allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate involves the reaction of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid with allyl bromide in the presence of a base. The resulting product is a pale yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate has been investigated for its potential use as an antibacterial and antifungal agent.
properties
Molecular Formula |
C8H6N2O2S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
prop-2-enyl thieno[2,3-d]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2S2/c1-2-3-12-8(11)5-4-13-7-6(5)14-10-9-7/h2,4H,1,3H2 |
InChI Key |
OQZRNFHMNFIVQB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CSC2=C1SN=N2 |
Canonical SMILES |
C=CCOC(=O)C1=CSC2=C1SN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)


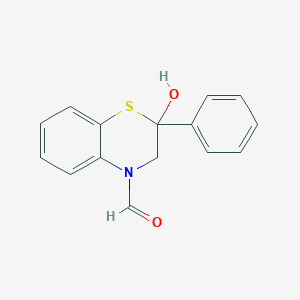
![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
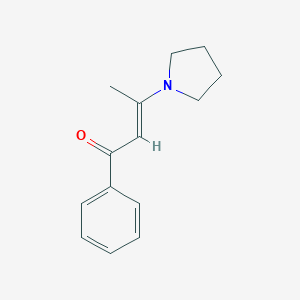

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
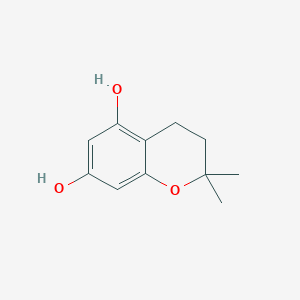

![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

